N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate and related compounds involves complex organic reactions. Novel 2‘-deoxycytidine antimetabolites, including 2‘-modified 2‘-deoxy-4‘-thiocytidines, have been synthesized from d-glucose, indicating a potential pathway for the synthesis of related compounds like N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Yoshimura et al., 1997). Another study highlights the synthesis of oligonucleotides containing 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry, which could offer insights into the synthesis of related compounds (Jurczyk et al., 1998).

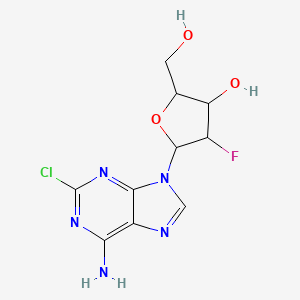

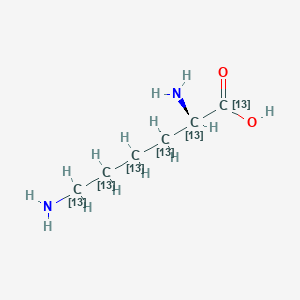

Molecular Structure Analysis

The molecular structure of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate is complex, with specific functional groups contributing to its reactivity and interactions. The presence of benzoyl and difluorocytidine moieties suggests a structure that could engage in a variety of chemical reactions. A study on the crystal structures of compounds with similar structural motifs, such as 4-benzoylpyridine derivatives, can provide insights into the structural aspects of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Escuer et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate can be inferred from studies on similar compounds. For example, the reaction of cytidine-3'-phosphate with p-benzoquinone, forming covalent adducts, showcases the potential reactivity of cytidine derivatives (Pongracz et al., 1990). This reactivity is essential for understanding the chemical properties and potential applications of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate.

Physical Properties Analysis

The physical properties of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. While specific studies on this compound might be limited, insights can be drawn from related compounds. For instance, the synthesis and properties of 2'-deoxy-3,5-di-O-benzoyl-2,2-difluoro-D-ribose from D-glucose and D-mannose provide relevant information on the physical properties of similar difluorinated compounds (Fernandez et al., 1998).

Chemical Properties Analysis

Understanding the chemical properties of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, including its reactivity, stability under various conditions, and interaction with other compounds, is essential for its application in synthesis and other chemical processes. Studies on the reactivity of similar compounds, such as the specific N-debenzoylation of fully benzoylated adenosine and cytidine with phenols and alcohols, can provide insights into the chemical behavior of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Ishido et al., 1977).

Aplicaciones Científicas De Investigación

Synthetic Routes and Modifications

Research demonstrates a variety of synthetic pathways and chemical modifications involving N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate and related compounds. For instance, a linear synthesis of gemcitabine, a derivative of 2'-deoxy-2',2'-difluorocytidine, highlights a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into the corresponding glycosyl urea, with subsequent conversion to the cytosine base via the uracil derivative (Brown, Weymouth-Wilson, & Linclau, 2015). Furthermore, methods for the synthesis of N-benzoylated uridine and thymidine derivatives have been developed, showcasing an efficient route for N-benzoyl thymidine via initial tribenzoylation, followed by selective hydrolysis of the benzoates (Maguire, Hladezuk, & Ford, 2002).

Chemical Properties and Reactions

Certain studies focus on the chemical properties and reactions of related compounds. For instance, the cyclization versus oligomerization of SP- and RP-5′-OH-N4-benzoyl-2′-deoxycytidine-3′-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane)s has been investigated, revealing different outcomes for the SP and RP isomers due to the energy of the corresponding transition states (Guga et al., 2006). Additionally, the synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) showed a sharp conformational switch attributed to decreased steric and stereoelectronic effects when replacing the ring heteroatom (Watts et al., 2006).

Direcciones Futuras

The future directions of this compound would likely be tied to its role in the synthesis of Gemcitabine metabolites and the development of new chemotherapy medications2.

Please note that this information is based on limited search results and may not be complete or entirely accurate. For a comprehensive analysis, please consult relevant scientific literature or a chemistry professional.

Propiedades

Número CAS |

1020657-43-5 |

|---|---|

Nombre del producto |

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate |

Fórmula molecular |

C₂₃H₁₉F₂N₃O₆ |

Peso molecular |

471.41 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)